molecular formula C21H31NO3 B8458292 tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate

tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate

Cat. No.: B8458292
M. Wt: 345.5 g/mol
InChI Key: YRBMAXNRWBQZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a 4,5-dimethyl-2-propanoylphenyl moiety. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the 4,5-dimethyl-2-propanoylphenyl moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For example, the Suzuki–Miyaura coupling reaction is frequently employed to form carbon-carbon bonds in the synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its specific structural features and the resulting chemical properties. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C21H31NO3/c1-7-19(23)18-13-15(3)14(2)12-17(18)16-8-10-22(11-9-16)20(24)25-21(4,5)6/h12-13,16H,7-11H2,1-6H3

InChI Key

YRBMAXNRWBQZJI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)C)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperidine 84 (2.94 g, 8.5 mmol) and 10% Pd on carbon (144 mg, 0.65 mmol) in ethanol (10 mL) was hydrogenated at atmospheric pressure for approximately 2 h. The resulting mixture was filtered through a short plug of Celite®, eluting copiously with ethanol. The filtrate was concentrated in vacuo and the crude residue purified by flash chromatography on silica gel (gradient elution; 0%-25% EtOAc/hexanes as eluent) to afford 85 as a colorless oil.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
144 mg
Type
catalyst
Reaction Step One
Name

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